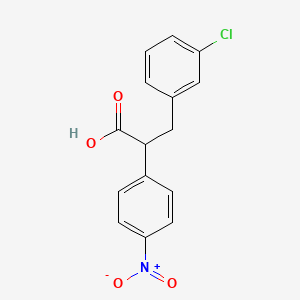

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-12-3-1-2-10(8-12)9-14(15(18)19)11-4-6-13(7-5-11)17(20)21/h1-8,14H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPNDDLVTGIILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244283 | |

| Record name | 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860610-54-4 | |

| Record name | 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860610-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-chlorobenzene with 4-nitrobenzoyl chloride, followed by reduction and subsequent carboxylation to introduce the propanoic acid moiety. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

Amino derivatives: Formed from the reduction of the nitro group.

Quinones: Formed from the oxidation of the compound.

Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid serves as a building block for more complex molecules. Its structure allows for various chemical reactions, including:

- Electrophilic Aromatic Substitution: The presence of the nitro group makes it susceptible to substitution reactions, enhancing its utility in synthesizing pharmaceuticals.

- Reduction Reactions: The nitro group can be reduced to an amino group, facilitating the creation of amine derivatives that are often more biologically active.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Properties: Preliminary studies indicate that it may exhibit antimicrobial effects against various pathogens. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

- Enzyme Inhibition: Research suggests that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Medicine

The medicinal applications of this compound are particularly promising:

- Anti-inflammatory Activity: The compound has shown potential in reducing inflammation markers in vitro, suggesting it could be developed into an anti-inflammatory drug.

- Anticancer Potential: Recent studies have indicated that this compound may induce apoptosis in cancer cells. A notable study reported significant cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 50 | Significant reduction in viability |

| HepG2 | 75 | Moderate sensitivity |

| 4T1 | 40 | Highest sensitivity |

These findings highlight its potential as a lead compound for anticancer drug development.

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of various drugs due to its reactive functional groups.

- Fine Chemicals Production: The compound is valuable in creating specialty chemicals used in diverse applications ranging from agrochemicals to polymer additives.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed a significant inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates, characterized by elevated levels of caspase activity and DNA fragmentation. These findings suggest that it could be further explored as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The nitrophenyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Acidity

The dissociation constants (pKa) of propanoic acid derivatives are strongly influenced by electron-withdrawing substituents. Key comparisons include:

- 3-(3-Chlorophenyl)propanoic acid: pKa = 4.59 .

- 3-(4-Nitrophenyl)propanoic acid: pKa = 4.47 .

The target compound combines both 3-chlorophenyl and 4-nitrophenyl groups, which are expected to synergistically enhance acidity due to their electron-withdrawing effects. This would result in a pKa lower than either single-substituted analog, though experimental confirmation is needed.

Melting Points and Solubility

Substituents significantly impact melting points and solubility:

- Compound 13e (a nitrophenyl-containing thiazolidinone derivative): Melting point = 136–138°C .

- Compound 13f (similar to 13e with a propanoic acid chain): Melting point = 240–242°C .

The target compound’s para-nitro and meta-chloro substituents may increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces), similar to compound 13f. However, solubility in polar solvents may be reduced due to the hydrophobic aromatic rings.

Data Table: Key Properties of Structural Analogs

Biological Activity

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C15H14ClN1O4

- Molecular Weight: 305.73 g/mol

- Structural Description: The compound features a propanoic acid backbone with chlorophenyl and nitrophenyl substituents, which may influence its solubility and interaction with biological systems.

The biological activity of this compound is attributed to its interactions with various molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with proteins, enzymes, or nucleic acids. This interaction can result in several biological effects:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may also interact with cellular receptors, influencing signaling pathways related to inflammation and cellular proliferation.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on several cancer cell lines, yielding significant findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 50 | Significant reduction in viability |

| HepG2 | 75 | Moderate sensitivity |

| 4T1 | 40 | Highest sensitivity |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its antiproliferative properties, this compound has shown promise in anti-inflammatory applications. It has been investigated for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

-

Study on Anticancer Activity:

A recent study focused on the anticancer potential of the compound through in vitro assays. The results demonstrated that treatment led to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation. The study concluded that the compound could induce cell death through intrinsic apoptotic pathways . -

Mechanistic Insights:

Further investigations into the mechanism revealed that the compound's effectiveness might be linked to its ability to disrupt cell signaling pathways associated with growth and survival in cancer cells. This disruption is likely mediated through interactions with specific kinases involved in these pathways .

Safety Profile

While studying the biological activity of this compound, it is crucial to consider its safety profile. The compound has been classified under various hazard categories:

- Acute Toxicity: Harmful if swallowed or inhaled.

- Skin Irritation: Causes skin irritation.

- Eye Irritation: Causes serious eye irritation.

These safety concerns highlight the need for careful handling and further studies to assess long-term effects and toxicity .

Q & A

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid?

- Methodological Answer : A two-step approach is recommended:

Coupling Reaction : Utilize Suzuki-Miyaura coupling to introduce the 3-chlorophenyl and 4-nitrophenyl groups to a propanoic acid backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) improve yield .

Hydrolysis : Convert intermediate esters (e.g., methyl or ethyl esters) to the free acid using alkaline hydrolysis (NaOH/EtOH, reflux for 6–8 hours) .

- Validation : Monitor reaction progress via TLC and characterize intermediates using (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine:

- NMR Spectroscopy : and NMR to confirm aromatic substitution patterns and propanoic acid backbone integrity .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm) .

- X-ray Crystallography : Resolve stereochemical ambiguities; similar chlorophenyl-nitrophenyl derivatives have been successfully analyzed this way .

Q. How does the nitro group impact solubility and purification?

- Methodological Answer : The nitro group increases polarity, enabling purification via:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C for high-purity crystals .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EtOAc) to separate byproducts .

Advanced Research Questions

Q. What strategies address low yields in the final hydrolysis step?

- Methodological Answer : Low yields often arise from incomplete ester hydrolysis or side reactions. Mitigate by:

- Catalytic Optimization : Use LiOH instead of NaOH for milder conditions .

- Microwave-Assisted Hydrolysis : Reduce reaction time (1–2 hours vs. 6 hours) and improve efficiency .

- Byproduct Analysis : Employ LC-MS to identify and quantify degradation products (e.g., decarboxylated derivatives) .

Q. How can computational modeling predict biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The nitro group’s electron-withdrawing effects may enhance binding affinity .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogous compounds .

Q. How to resolve contradictions in reported reaction mechanisms for analogous compounds?

- Methodological Answer : Discrepancies (e.g., radical vs. ionic pathways) require:

- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation in hydrolysis products .

- Kinetic Studies : Compare activation energies under varying pH and solvent conditions .

- Cross-Validation : Confirm intermediates via in situ FT-IR or .

Q. What in vitro assays evaluate enzyme inhibition potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against COX-2 or lipoxygenase using fluorogenic substrates (e.g., CM-HDCFDA for ROS detection) .

- Cell-Based Models : Use RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α ELISA .

Q. How does the compound’s stability vary under physiological pH?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Degradation Pathways : Nitro group reduction (e.g., to amine under acidic conditions) is a common instability; confirm via LC-MS/MS .

Data Analysis and Optimization

Q. What statistical methods optimize reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use Box-Behnken design to optimize temperature, catalyst loading, and solvent ratio .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .

Q. How to validate crystallographic data against computational predictions?

- Methodological Answer :

- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths/angles from X-ray data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.